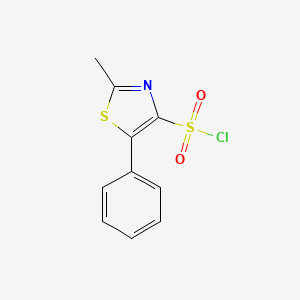

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

Overview

Description

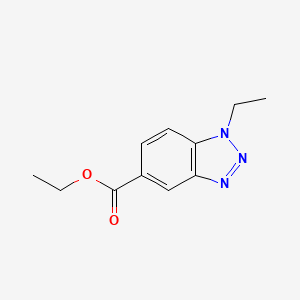

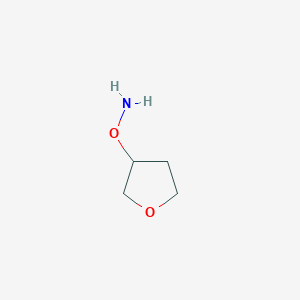

“2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C10H8ClNO2S2 . It is a derivative of thiazole, a five-membered ring compound containing two hetero atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing two hetero atoms . The resonance of the tertiary carbon C2 of the thiazole ring is observed in a lower field (153.5–155.1 ppm) than the signal of the quaternary carbon C4 (143.6–150.1 ppm) .

Scientific Research Applications

Synthetic Chemistry Applications

"2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride" serves as an efficient electrophilic reagent capable of undergoing nucleophilic substitution reactions. Its chlorination and subsequent reaction with amines to build sulfonamides highlight its versatility in regioselective synthesis of trisubstituted 1,3-thiazoles. The nature of nucleophiles strongly influences the regiochemistry of these reactions, demonstrating its utility in synthesizing previously unknown 1,3-thiazole derivatives (Turov, Vinogradova, & Brovarets, 2014).

Corrosion Inhibition

Derivatives of "this compound" have been studied as corrosion inhibitors for cast iron-carbon alloy in acidic environments. These derivatives, especially Poly[2-(2-(4-methylthiazol-2-yl)hydrazinyl)-4-methyl-5-((4-((4-(diazenyl)phenyl)sulfonyl)phenyl)diazenyl)thiazole], show high corrosion inhibition efficiency, with protection capacities reaching up to 97.8% at certain concentrations. The compounds act as mixed-type inhibitors, adhering to the alloy surface via both chemical and physical adsorption (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).

Antimicrobial Activity

Novel heterocyclic compounds incorporating "this compound" have shown promising results as antimicrobial agents. These compounds, synthesized through various reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, displayed significant antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Material Science

In the realm of material science, "this compound" derivatives have been explored for their photophysical properties. These studies focus on the effects of sulfur-containing functional groups on the electronic structures of thiazoles, revealing insights into how oxidation of divalent sulfur atoms can adjust the energy levels of the lowest unoccupied molecular orbitals (LUMOs). Such investigations contribute to the development of fluorescent molecules for various applications, including sensing hazardous compounds and metals, and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).

Future Directions

The future directions for research on “2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride” and other thiazole derivatives could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities exhibited by thiazole derivatives, they may have potential applications in the development of new therapeutic agents .

Mechanism of Action

Target of Action

Similar thiazole sulfonamides have been proposed for the prevention or treatment of cancer as inhibitors of atm and dna-pk, pi3kα, raf kinases, and atg4b protease .

Mode of Action

It is known that the compound can react with amines to build sulfonamides, which are efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions .

Biochemical Pathways

Similar thiazole sulfonamides have been proposed to inhibit several kinases and proteases, suggesting that they may affect multiple signaling pathways involved in cell growth and survival .

Result of Action

Similar thiazole sulfonamides have been proposed for the prevention or treatment of cancer, suggesting that they may have antitumor activity .

Properties

IUPAC Name |

2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S2/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNISBPRUHTOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)

![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1429360.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1429371.png)

![4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1429376.png)